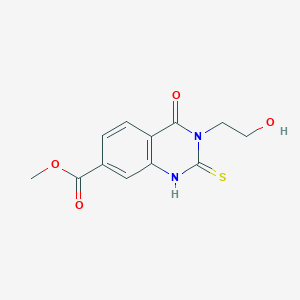

Methyl 3-(2-hydroxyethyl)-4-oxo-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 3-(2-hydroxyethyl)-4-oxo-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylate, also known as Methyl HODQ, is a novel organic compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. Methyl HODQ belongs to the quinazoline family of compounds, which have been extensively studied for their pharmacological properties.

Aplicaciones Científicas De Investigación

Enzymatic Treatment of Organic Pollutants

Methyl 3-(2-hydroxyethyl)-4-oxo-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylate may be involved in enzymatic processes for the degradation of organic pollutants. Husain and Husain (2007) emphasize the use of redox mediators in enhancing the efficiency of enzymatic degradation of recalcitrant compounds in wastewater, highlighting the potential of this compound in facilitating such processes (Husain & Husain, 2007).

Role in Antioxidant Activity

The compound's potential role in antioxidant activity is highlighted by Munteanu and Apetrei (2021), who detail analytical methods for determining antioxidant activity. They discuss various tests based on hydrogen atom transfer, such as the Oxygen Radical Absorption Capacity (ORAC) and Hydroxyl Radical Antioxidant Capacity (HORAC) tests, which could be relevant to understanding the antioxidant properties of Methyl 3-(2-hydroxyethyl)-4-oxo-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylate (Munteanu & Apetrei, 2021).

Applications in Pharmaceutical Synthesis

The compound might be involved in the synthesis of pharmaceuticals, especially concerning its role in the construction of highly substituted carbazole rings, as indicated by Hieda (2017). The study discusses the synthesis and antioxidant activities of carbazole alkaloids and related compounds, hinting at the possible involvement of Methyl 3-(2-hydroxyethyl)-4-oxo-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylate in such synthetic processes (Hieda, 2017).

Propiedades

IUPAC Name |

methyl 3-(2-hydroxyethyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O4S/c1-18-11(17)7-2-3-8-9(6-7)13-12(19)14(4-5-15)10(8)16/h2-3,6,15H,4-5H2,1H3,(H,13,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLNCQQCCTAYWHA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-(2-hydroxyethyl)-4-oxo-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-[(4-Propan-2-yloxyphenyl)-(pyridin-2-ylamino)methyl]quinolin-8-ol](/img/structure/B2410234.png)

![4-methyl-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide](/img/structure/B2410237.png)

![N-(3-(1H-imidazol-1-yl)propyl)-4-fluoro-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2410239.png)

![5-Methylpyrazolo[1,5-d][1,2,4]triazin-4-one](/img/structure/B2410242.png)

![2-amino-6-(3,4-dimethoxyphenethyl)-7-methyl-5-oxo-4-(pyridin-4-yl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2410246.png)

![(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2410253.png)

![N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2410256.png)

![2-(3'-(4-fluorophenyl)-7-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(p-tolyl)acetamide](/img/structure/B2410257.png)